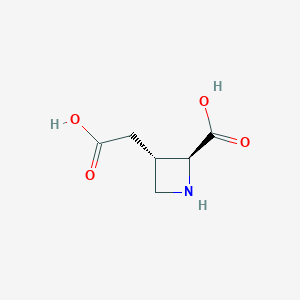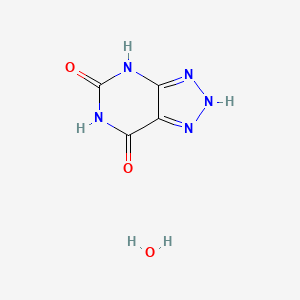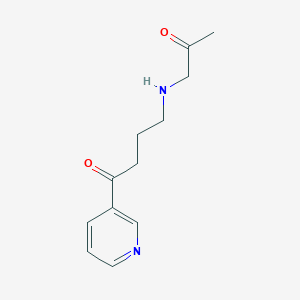
6-O-alpha-D-Mannopyranosyl-D-mannopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-O-alpha-D-Mannopyranosyl-D-mannopyranose, also known as MM, is a disaccharide composed of two mannose molecules linked by an alpha-1,6-glycosidic bond. This molecule has been studied extensively due to its potential applications in various fields, including food science, biotechnology, and medicine.
Wissenschaftliche Forschungsanwendungen
Enzyme Substrates and Reference Standards
6-O-alpha-D-Mannopyranosyl-D-mannopyranoside and its derivatives have been used as enzyme substrates and reference standards in the study of the biosynthesis of phosphorylated N-linked glycoproteins, particularly in the amoeba Dictyostelium discoideum (Hällgren & Hindsgaul, 1994).
Synthesis of Phosphomannobiosides
This compound has played a role in the synthesis of phosphorylated disaccharide components like 2-O-(6-O-phospho-alpha-D-mannopyranosyl)-D-mannopyranose. These components are integral in SAR studies of antiangiogenic drugs and are found in the extracellular phosphomannan of Pichia (Hansenula) holstii (Fairweather, Karoli, & Ferro, 2004).
Synthesis of Mannopentaoside
It's used in the synthesis of complex structures like the 3,6-branched mannopentaoside, which is relevant in understanding glycoprotein structures and interactions (Abronina et al., 2005).
Chemical Synthesis of Polysaccharides
The chemical synthesis of complex polysaccharides, like 4-O-alpha-D-mannopyranosyl-(1-->6)-alpha-D-mannopyranan, utilizes this compound for exploring branched polymer structures (Kobayashi, Nomura, & Okada, 1993).
Repeating Units in Fungal Cell Walls
This compound is significant in synthesizing repeating units of cell-wall mannans found in fungi like Microsporum gypseum, aiding in understanding fungal biology and potentially in developing antifungal treatments (Heng, Ning, & Kong, 2001).
Lysosomal Enzyme Uptake Studies
6-O-alpha-D-Mannopyranosyl-D-mannopyranose derivatives have been synthesized for studies related to the fibroblast lysosomal enzyme recognition system, enhancing our understanding of cell biology and potential therapeutic targets (Sando & Karson, 1980).
Glycosylation Reactions and Chemical Synthesis
It's instrumental in the study of glycosylation reactions, which are critical in the field of glycochemistry and have significant implications in organic chemistry and drug development (Crich, 2010).
Wirkmechanismus
Target of Action
Neoglyco interleukin-1a, also known as 6-O-alpha-D-Mannopyranosyl-D-mannopyranose, primarily targets interleukin-1 receptors (IL-1R1) . These receptors are integral to immune responses, as they are activated or inhibited by cytokines, specifically IL-1α and IL-1β .
Mode of Action
The compound interacts with its targets by binding to the IL-1 receptors. This binding triggers a cascade of downstream processes that affect both innate and adaptive immunity . The glycosylation of IL-1a, as seen in Neoglyco interleukin-1a, can alter its biological activities . The introduction of N-acetylneuraminic acid (NANA) to IL-1a reduces its activities by about ten times compared to the original IL-1a .
Biochemical Pathways
Upon activation, IL-1α and IL-1β instigate multiple downstream processes. These processes include the activation of macrophages after inflammasome sensing of infection or danger, leading to caspase-1 processing of IL-1β and its release . Many alternative mechanisms activate il-1α and il-1β in atypical cell types, and il-1 function is also important for homeostatic processes that maintain a physiological state .
Pharmacokinetics
The pharmacokinetics of Neoglyco interleukin-1a involve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound. The glycosylation of IL-1a with NANA was found to enhance tissue levels of the cytokine . .
Result of Action
The molecular and cellular effects of Neoglyco interleukin-1a’s action include a variety of IL-1 activities in vitro, such as the proliferative effect on T cells, antiproliferative effect on myeloid leukemic cells and melanoma cells, and stimulatory effects on IL-6 synthesis by melanoma cells and PGE2 synthesis by fibroblast cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Neoglyco interleukin-1a. For instance, the pH and temperature of the reaction environment can impact the coupling of NANA to IL-1a . .
Biochemische Analyse
Biochemical Properties
6-O-alpha-D-Mannopyranosyl-D-mannopyranose plays a crucial role in biochemical reactions, particularly in the context of glycosylation processes. It interacts with several enzymes, including glycosyltransferases, which facilitate the transfer of sugar moieties to proteins and lipids. This compound is also involved in the synthesis of glycoproteins and glycolipids, which are essential for cell-cell communication and molecular recognition. The interaction between this compound and these enzymes is typically characterized by the formation of glycosidic bonds, which are crucial for the stability and function of the resulting glycosylated molecules .
Cellular Effects
This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It has been shown to affect the activity of signaling pathways by modulating the glycosylation status of key signaling molecules. This modulation can lead to changes in the activation and deactivation of signaling cascades, ultimately impacting cellular responses to external stimuli. Additionally, this compound can alter gene expression patterns by influencing the glycosylation of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. This compound can act as a substrate for glycosyltransferases, leading to the formation of glycosidic bonds with proteins and lipids. These interactions can result in the activation or inhibition of enzymes, depending on the specific context. For example, the glycosylation of enzymes can alter their catalytic activity, stability, and localization within the cell. Furthermore, this compound can influence gene expression by modifying the glycosylation status of transcription factors, thereby affecting their ability to bind to DNA and regulate gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of specific enzymes or acidic conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of glycosylation patterns and metabolic activity. These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when studying this compound .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can enhance glycosylation processes and improve cellular function. At high doses, it may lead to toxic or adverse effects, such as the disruption of normal cellular processes and the induction of stress responses. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its beneficial effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to glycosylation and carbohydrate metabolism. It interacts with enzymes such as glycosyltransferases and glycosidases, which facilitate the addition and removal of sugar moieties from biomolecules. These interactions can affect metabolic flux and the levels of various metabolites within the cell. Additionally, this compound can influence the synthesis and degradation of glycoproteins and glycolipids, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization to specific cellular compartments. The distribution of this compound can affect its availability for glycosylation processes and its overall impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it ensures that the compound is available in the right place at the right time for glycosylation processes. The presence of this compound in specific subcellular compartments can also influence its interactions with other biomolecules and its overall impact on cellular function .
Eigenschaften
IUPAC Name |
(3S,4S,5S,6R)-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9+,10+,11?,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRVVLDZNNYCBX-FZFXURTHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


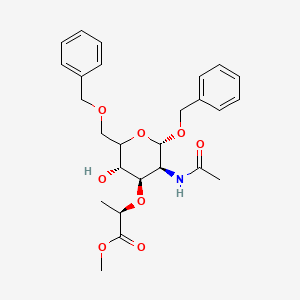



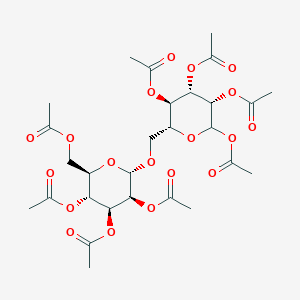
![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139885.png)


